molecular formula C19H17BrN2O2S B5053528 3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B5053528
M. Wt: 417.3 g/mol
InChI Key: VGSPWSDTVMQASZ-UHFFFAOYSA-N
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Description

The compound “3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), and a methoxy group (an oxygen atom bonded to a methyl group). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the bromo and methoxy groups, and the coupling of these units to form the final product. The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiazole rings would likely result in a planar or near-planar structure. The bromo and methoxy groups could potentially participate in various intermolecular interactions, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromo group is a good leaving group and could be replaced by other groups in a substitution reaction. The thiazole ring is aromatic and relatively stable, but could potentially participate in electrophilic aromatic substitution reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxamide and methoxy groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests and trials. It could potentially be used in the development of new drugs, materials, or chemical processes .

Properties

IUPAC Name

3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-11-4-6-13(7-5-11)17-12(2)25-19(21-17)22-18(23)14-8-9-16(24-3)15(20)10-14/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSPWSDTVMQASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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